![molecular formula C6H13NO3 B12905258 Methyl {[(propan-2-yl)oxy]methyl}carbamate CAS No. 94724-79-5](/img/structure/B12905258.png)
Methyl {[(propan-2-yl)oxy]methyl}carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (isopropoxymethyl)carbamate: is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical synthesis. Methyl (isopropoxymethyl)carbamate is known for its applications as a pesticide and in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Carbamoylation: One common method for synthesizing carbamates is through carbamoylation.
Transcarbamoylation: Another method involves the transcarbamoylation of primary and secondary alcohols with methyl carbamate in the presence of a catalyst like tin.
Industrial Production Methods: Industrial production of methyl (isopropoxymethyl)carbamate typically involves large-scale carbamoylation reactions under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Methyl (isopropoxymethyl)carbamate can undergo oxidation reactions, often leading to the formation of corresponding carbamate oxides.
Reduction: Reduction reactions can convert the carbamate group into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the isopropoxymethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carbamate oxides.
Reduction: Amines or alcohols.
Substitution: Substituted carbamates with different functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Methyl (isopropoxymethyl)carbamate is used as a reagent in organic synthesis, particularly in the formation of other carbamate derivatives .
Biology: In biological research, carbamates are studied for their potential as enzyme inhibitors, particularly cholinesterase inhibitors, which have applications in treating diseases like Alzheimer’s .
Medicine: Carbamates, including methyl (isopropoxymethyl)carbamate, are explored for their potential therapeutic effects, such as anticonvulsant and anxiolytic properties .
Industry: In the industrial sector, carbamates are used as intermediates in the production of polymers, pharmaceuticals, and agrochemicals .
Mecanismo De Acción
Methyl (isopropoxymethyl)carbamate exerts its effects primarily through the inhibition of cholinesterase enzymes. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in prolonged nerve signal transmission. This mechanism is particularly relevant in its use as a pesticide, where it disrupts the nervous system of pests .
Comparación Con Compuestos Similares
Ethyl carbamate: Another carbamate ester with similar applications in organic synthesis and as a pesticide.
Benzyl carbamate: Used in organic synthesis and as a protecting group for amines.
Methyl carbamate: A simpler carbamate used in various chemical reactions and as a precursor for other carbamates.
Uniqueness: Methyl (isopropoxymethyl)carbamate is unique due to its specific isopropoxymethyl group, which imparts distinct chemical properties and reactivity compared to other carbamates. This makes it particularly useful in certain synthetic applications and as a pesticide with specific target profiles .
Propiedades
Número CAS |
94724-79-5 |
|---|---|
Fórmula molecular |
C6H13NO3 |
Peso molecular |
147.17 g/mol |
Nombre IUPAC |
methyl N-(propan-2-yloxymethyl)carbamate |
InChI |
InChI=1S/C6H13NO3/c1-5(2)10-4-7-6(8)9-3/h5H,4H2,1-3H3,(H,7,8) |
Clave InChI |
WMKPRZHDFXGJRA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OCNC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-4'-([1,3]oxazolo[4,5-b]pyridin-2-yl)[1,1'-biphenyl]-4-amine](/img/structure/B12905188.png)
![2-([1,1'-Biphenyl]-4-yl)-4-oxo-1,4-dihydroquinazoline-5-carboxylic acid](/img/structure/B12905191.png)
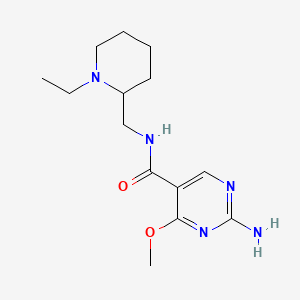

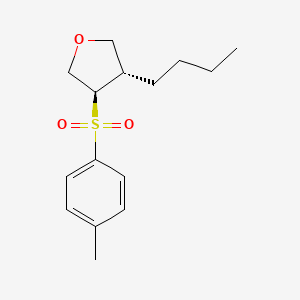
![1-(Cis-octahydrocyclohepta[c]pyrrol-2(1H)-yl)ethanone](/img/structure/B12905213.png)
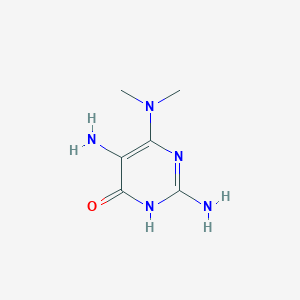
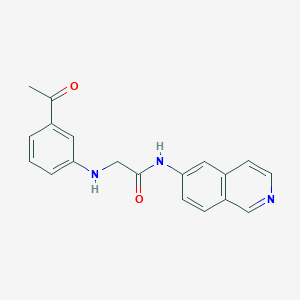
![3-Phenyl-3,5-dihydro-4H-[1,2,3]triazolo[4,5-d]pyridazine-4-thione](/img/structure/B12905226.png)
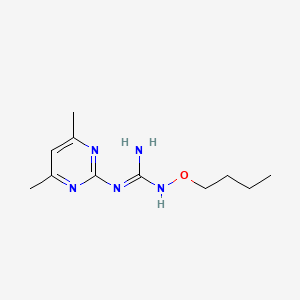
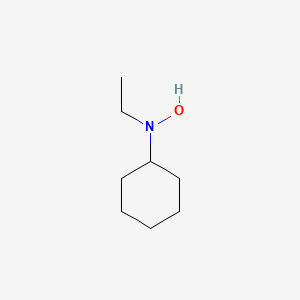
![4-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B12905238.png)

![Acetamide, N-[(1-methyl-2-pyrrolidinyl)methyl]-](/img/structure/B12905246.png)
